An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)
An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)
Introduction
S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a member of the S-nitrosothiol (RSNO) class of compounds, which are increasingly recognized for their potential as therapeutic agents and their utility as research tools to investigate the multifaceted roles of nitric oxide (NO) in biological systems.[1] As an analogue of the well-characterized NO donor, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP distinguishes itself through its unique physicochemical properties, primarily its increased lipophilicity conferred by the N-heptanoyl side chain.[1] This structural modification has profound implications for its stability, mechanism of NO release, and its pharmacological profile, particularly its capacity for prolonged vasodilation.[1]
This technical guide provides a comprehensive overview of the core mechanism of action of SNHP, intended for researchers, scientists, and drug development professionals. We will delve into the chemical basis of its NO-donating properties, explore the downstream signaling pathways it modulates, and provide detailed experimental protocols for its study.
Chemical Properties and Nitric Oxide Release
SNHP is synthesized by the acylation of D,L-penicillamine followed by S-nitrosation.[1] The defining feature of SNHP is the seven-carbon N-heptanoyl group, which significantly increases its lipophilicity compared to its two-carbon analogue, SNAP.[1] This property is believed to facilitate its retention within cellular membranes and tissues, contributing to its sustained biological effects.[1]
The primary mechanism of action of SNHP is the release of nitric oxide (NO), a gaseous signaling molecule with a very short half-life in biological systems.[2] The decomposition of S-nitrosothiols like SNHP to release NO is a complex process that can be influenced by several factors:
-
Metal Ions: The decomposition of SNHP is significantly accelerated by the presence of copper ions, particularly Cu(I).[1][3] This catalytic effect is a hallmark of S-nitrosothiol chemistry.[1][3] The use of a specific Cu(I) chelator, such as neocuproine, has been shown to slow the decomposition of SNHP.[1]
-
Thiols: Thiols, such as cysteine, can also accelerate the decomposition of SNHP.[1] This can occur through a process called transnitrosation, where the nitroso group is transferred from SNHP to the other thiol, forming a new S-nitrosothiol that may be more or less stable.[4]
-
Thermal and Photolytic Decomposition: SNHP, like other S-nitrosothiols, is sensitive to heat and light, which can induce the homolytic cleavage of the S-N bond to release NO.[1][5] Therefore, it is crucial to store and handle SNHP in a dark and cool environment.[1][5]
The increased lipophilicity of SNHP appears to influence its stability and NO release profile. While one study found the five-carbon analogue (SNVP) to be the most stable in solution, SNHP exhibited the most pronounced sustained vasodilator effects, suggesting that its retention in the vascular tissue and subsequent slow decomposition are key to its prolonged action.[1]
Visualization of SNHP and its Decomposition
Caption: Decomposition of SNHP to release nitric oxide.
Downstream Signaling Pathways
The nitric oxide released from SNHP initiates a cascade of signaling events, primarily through two well-established pathways: the classical cGMP-mediated pathway and the more direct S-nitrosylation of proteins.
The Classical cGMP-Mediated Pathway
This pathway is fundamental to many of the physiological effects of NO, particularly vasodilation and the inhibition of platelet aggregation.[6][7][8]
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into target cells, such as vascular smooth muscle cells and platelets, where it binds to the heme moiety of soluble guanylate cyclase (sGC).[6][7][8]
-
Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8]
-
Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Physiological Response: PKG then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation) and inhibiting platelet activation and aggregation.[9]
The vasodilator effects of SNHP have been demonstrated to be mediated by NO, as they are largely reversed by the NO scavenger, hemoglobin.[1] The compound 1H-[1][2][6]oxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) is a selective inhibitor of sGC and can be used to confirm the involvement of the cGMP pathway in the actions of SNHP.[6][8]
Visualization of the cGMP-Mediated Pathway
Caption: The cGMP-mediated signaling pathway activated by SNHP-derived NO.
S-Nitrosylation of Proteins
S-nitrosylation is a reversible post-translational modification where a nitroso group is covalently attached to the thiol side chain of a cysteine residue within a protein.[10][11] This modification can alter the protein's function, stability, or localization, thereby providing a direct, cGMP-independent mechanism for NO signaling.[12][13]
NO donors like SNAP have been shown to induce S-nitrosylation of a wide range of proteins, and it is highly probable that SNHP acts through a similar mechanism.[12][13] The specificity of S-nitrosylation is thought to be determined by the local environment of the cysteine residue and the presence of specific protein motifs.[13]
Transnitrosylation: SNHP can also participate in transnitrosylation reactions, transferring its nitroso group to other thiols, including those on proteins or low-molecular-weight thiols like glutathione.[4][10] This process can propagate the NO signal within and between cells.
The functional consequences of S-nitrosylation are diverse and protein-specific. For example, S-nitrosylation of certain caspases can inhibit apoptosis, while S-nitrosylation of other proteins can modulate their enzymatic activity or protein-protein interactions.[14] Identifying the specific protein targets of S-nitrosylation by SNHP is a key area for future research to fully elucidate its mechanism of action.
Quantitative Data
The following table summarizes key quantitative data for SNHP and its analogue SNAP. It is important to note that data specifically for SNHP is limited, and in some cases, data from SNAP is provided for comparative purposes.
| Parameter | SNHP | SNAP | Reference |
| Chemical Formula | C₁₂H₂₂N₂O₄S | C₇H₁₂N₂O₄S | [15] |
| Molecular Weight | 290.38 g/mol | 220.25 g/mol | [15][16] |
| Half-life in aqueous buffer (pH 7.4, 37°C) | Not explicitly reported, but noted to have prolonged action | ~5-6 hours | [1][2][17] |
| PD₂ value (vasodilation in rat femoral artery) | 5.66 ± 0.23 | 5.83 ± 0.17 | [1] |
| Effective concentration for vasodilation | 10⁻⁸–10⁻³ M | 10⁻⁸–10⁻³ M | [1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to study the mechanism of action of SNHP.
Protocol 1: Measurement of NO Release from SNHP
This protocol describes the use of an NO-selective electrode to directly measure the release of nitric oxide from SNHP in solution.
Materials:
-
S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
NO-selective electrode and meter
-
Reaction vessel with a magnetic stirrer
-
Copper (II) chloride solution (1 mM)
-
Cysteine solution (10 mM)
-
Neocuproine solution (10 mM)
Procedure:
-
Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard NO solutions.
-
Solution Preparation: Prepare a fresh stock solution of SNHP in deoxygenated PBS immediately before use. Keep the solution on ice and protected from light.
-
Baseline Measurement: Add a known volume of deoxygenated PBS to the reaction vessel and start stirring. Allow the electrode to stabilize and record the baseline reading.
-
Initiation of NO Release: Add a specific concentration of SNHP to the reaction vessel and start recording the NO concentration over time.
-
Investigating Catalysts and Inhibitors:
-
To test the effect of copper ions, add a small volume of CuCl₂ solution to the SNHP solution and continue recording.
-
To test the effect of thiols, add a small volume of cysteine solution.
-
To confirm the role of Cu(I), pre-incubate the SNHP solution with neocuproine before adding CuCl₂.
-
-
Data Analysis: Plot the NO concentration as a function of time to determine the kinetics of NO release. Calculate the initial rate of release and the half-life of SNHP under each condition.
Protocol 2: Assessment of Vasodilation in Isolated Arteries
This protocol details the methodology for studying the vasodilator effects of SNHP on isolated arterial rings, a classic pharmacology preparation.[1]
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or other vasoconstrictor
-
SNHP stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Vessel Preparation: Euthanize the rat and carefully dissect the femoral arteries. Cut the arteries into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.
-
Pre-contraction: After washing out the KCl, pre-contract the rings with an EC₈₀ concentration of phenylephrine.
-
Cumulative Concentration-Response Curve: Once the PE-induced contraction has stabilized, add cumulative concentrations of SNHP to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.
-
Endothelium Removal (Optional): To investigate the role of the endothelium, it can be removed by gently rubbing the intimal surface of the artery with a fine wire. Endothelial removal can be confirmed by the loss of acetylcholine-induced relaxation.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Plot the concentration-response curves and calculate the pD₂ values (-log EC₅₀) for SNHP.
Protocol 3: Measurement of Intracellular cGMP Levels
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to SNHP treatment in cultured vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Cell culture medium
-
SNHP stock solution
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Culture: Plate VSMCs in multi-well plates and grow to confluence.
-
Pre-treatment: Pre-treat the cells with IBMX (e.g., 100 µM) for 15-30 minutes to prevent the degradation of cGMP.
-
SNHP Treatment: Treat the cells with various concentrations of SNHP for a specified period (e.g., 10-30 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.
-
cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cGMP in the sample is inversely proportional to the signal generated.
-
Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Normalize the cGMP levels to the total protein concentration in each well.
Protocol 4: Detection of Protein S-Nitrosylation using the Biotin-Switch Assay
The biotin-switch assay is a widely used method to detect S-nitrosylated proteins. It involves three key steps: blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed free thiols with a biotin tag.
Materials:
-
Cells or tissues treated with SNHP
-
Lysis buffer containing a chelator (e.g., EDTA)
-
Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)
-
Reducing agent (e.g., ascorbate)
-
Biotinylation reagent (e.g., biotin-HPDP)
-
Streptavidin-agarose beads for enrichment
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Sample Preparation: Lyse the SNHP-treated cells or tissues in a buffer that preserves S-nitrosylation.
-
Blocking: Block all free thiol groups in the protein lysate by incubating with MMTS.
-
Reduction: Selectively reduce the S-nitrosothiol bonds to free thiols by adding ascorbate.
-
Biotinylation: Label the newly exposed thiol groups with biotin-HPDP.
-
Enrichment (Optional): S-nitrosylated proteins can be enriched from the total lysate using streptavidin-agarose beads.
-
Detection:
-
The biotinylated proteins can be detected by Western blotting with an anti-biotin antibody.
-
Alternatively, if you are investigating a specific protein, you can perform a Western blot with an antibody against your protein of interest after the enrichment step. An increased signal in the SNHP-treated sample compared to the control indicates S-nitrosylation.
-
Visualization of the Biotin-Switch Assay Workflow
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